4'-Tosyl Mycophenolic Acid-d3
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Overview
Description
4'-Tosyl Mycophenolic Acid-d3 (4'-TMA-d3) is a synthetic derivative of mycophenolic acid (MPA), a naturally occurring compound found in the Penicillium species of fungi. 4'-TMA-d3 is an important tool in the research and development of new drugs and therapies, as it has been used to study the biochemical and physiological effects of MPA and its derivatives. 4'-TMA-d3 has been used in a variety of scientific research applications, including in vitro and in vivo studies of biochemical pathways, cellular metabolism, and drug metabolism. This article will discuss the synthesis method of 4'-TMA-d3, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antiviral Drug Research
4’-Tosyl Mycophenolic Acid-d3 has been tested as a potential inhibitor against SARS-CoV-2 papin-like protease . The molecular docking analysis results indicated that 4’-Tosyl Mycophenolic Acid-d3 has good binding affinities to the protein drug target (-5.72 Kcal/mol) and showed the highest probabilities to bind to catalytic residues of target protein (50%), suggesting its potential use for COVID-19 treatment .
Influenza A Virus Inhibition
A marine-derived compound mycophenolic acid methyl ester (MAE) was intensively investigated both in vitro and in vivo . The results showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . This suggests that 4’-Tosyl Mycophenolic Acid-d3, being a derivative of mycophenolic acid, could potentially have similar effects.
Synthesis of Derivatives
4’-Tosyl Mycophenolic Acid-d3 can be used in the synthesis of its derivatives . These derivatives can then be evaluated for their potential applications in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 4’-Tosyl Mycophenolic Acid-d3 is inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is an enzyme essential to the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP) . It is also targeted by direct acting antiviral drugs .
Mode of Action
4’-Tosyl Mycophenolic Acid-d3 is a potent, reversible, non-competitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the synthesis of GMP, thereby suppressing the production of DNA and RNA, which are crucial for the growth and survival of both lymphocytes and bacteria .
Biochemical Pathways
The inhibition of IMPDH by 4’-Tosyl Mycophenolic Acid-d3 affects the purine biosynthesis pathway . This leads to a decrease in the level of guanine nucleotides, particularly GMP, disrupting DNA and RNA synthesis .
Result of Action
The molecular and cellular effects of 4’-Tosyl Mycophenolic Acid-d3’s action primarily involve the suppression of lymphocyte proliferation, thereby exerting an immunosuppressive effect . It has also shown potential use for COVID-19 treatment .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could play a role in its stability
properties
IUPAC Name |
(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAAEPJBXLKLI-BVDUSYAGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tosyl Mycophenolic Acid-d3 |
Q & A
Q1: How does 4'-Tosyl Mycophenolic Acid-d3 interact with the SARS-CoV-2 Papin-Like protease, and what are the potential downstream effects of this interaction?
A1: The research paper utilizes molecular docking analysis to assess the binding affinity of 4'-Tosyl Mycophenolic Acid-d3 to the SARS-CoV-2 PLpro. The study reveals that 4'-Tosyl Mycophenolic Acid-d3 exhibits a good binding affinity (-5.72 Kcal/mol) to the target protein and demonstrates a high probability (30%) of binding to the catalytic residues of PLpro [].
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